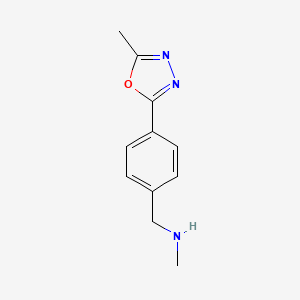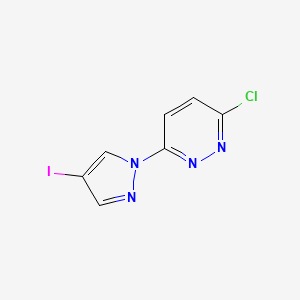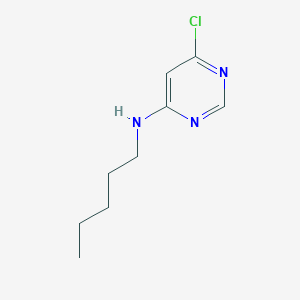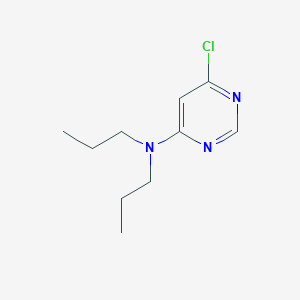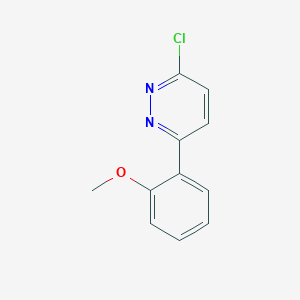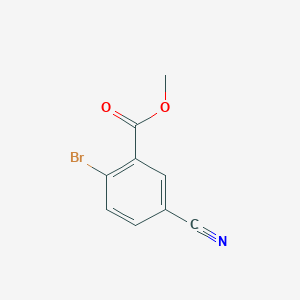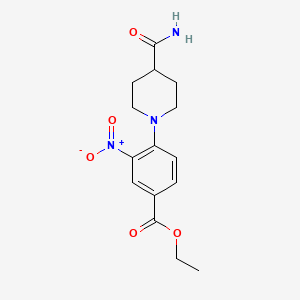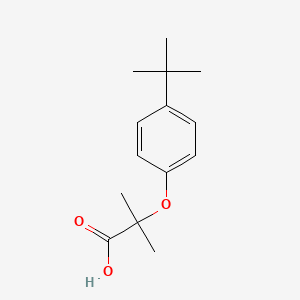
2-(4-Tert-butylphenoxy)-2-methylpropanoic acid
Overview
Description
“2-(4-Tert-butylphenoxy)-2-methylpropanoic acid” is a chemical compound with the CAS Number: 6941-12-4 . It has a molecular weight of 222.28 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions followed by alkylation . For example, a preparation method of 2-(4-tert-butyl phenoxy) cyclohexanol involves condensation with phenol first, then alkylation is performed . Due to a steric hindrance effect, an isomer is hardly generated, and the content of the intermediate is greatly improved .Molecular Structure Analysis
The molecular formula of “this compound” is C13H18O3 . The InChI Code is 1S/C13H18O3/c1-9(12(14)15)16-11-7-5-10(6-8-11)13(2,3)4/h5-9H,1-4H3,(H,14,15) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 86-87 degrees Celsius .Scientific Research Applications
2-(4-Tert-butylphenoxy)-2-methylpropanoic acid has been studied for its potential application in a variety of scientific research fields, including biochemistry, physiology, and pharmacology. In particular, this compound has been studied for its potential use as a tool in the synthesis of compounds for pharmaceutical and medicinal applications.
Mechanism of Action
2-(4-Tert-butylphenoxy)-2-methylpropanoic acid has been studied for its ability to act as a proton donor and acceptor in biochemical and physiological processes. Specifically, this compound has been studied for its potential to act as an inhibitor of enzymes, such as proteases and phosphatases, which are involved in the regulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been studied for its potential to inhibit the activity of enzymes involved in the regulation of biochemical and physiological processes. In particular, this compound has been studied for its ability to inhibit the activity of proteases and phosphatases, which are involved in the regulation of cell signaling pathways and gene expression.
Advantages and Limitations for Lab Experiments
2-(4-Tert-butylphenoxy)-2-methylpropanoic acid has several advantages for use in laboratory experiments. First, this compound is relatively easy to synthesize and is readily available. Second, this compound is structurally similar to natural compounds, making it a useful tool for studying the effects of natural compounds on biochemical and physiological processes. Finally, this compound is relatively inexpensive, making it a cost-effective tool for laboratory experiments.
The primary limitation of this compound is that its effects on biochemical and physiological processes are still relatively unknown. As a result, this compound is not currently approved for use in humans or animals.
Future Directions
Given the potential of 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid to act as an inhibitor of enzymes involved in the regulation of biochemical and physiological processes, there are several potential future directions for this compound research. First, further research into the effects of this compound on biochemical and physiological processes could be conducted to better understand its potential applications. Second, this compound could be studied for its potential use as a therapeutic agent in humans and animals. Third, this compound could be studied for its potential use as a tool in the synthesis of compounds for pharmaceutical and medicinal applications. Finally, this compound could be studied for its potential to act as a proton donor and acceptor in biochemical and physiological processes.
Safety and Hazards
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-13(2,3)10-6-8-11(9-7-10)17-14(4,5)12(15)16/h6-9H,1-5H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINZYOMFMKWNIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353177 | |
| Record name | 2-(4-tert-butylphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76674-58-3 | |
| Record name | 2-(4-tert-butylphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(tert-Butyl)phenoxy]-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)
